molecular formula C23H35ClN2 B6335198 1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium chloride, 97% CAS No. 871126-33-9

1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium chloride, 97%

Cat. No.: B6335198
CAS No.: 871126-33-9
M. Wt: 375.0 g/mol
InChI Key: UORHXHKRFBPWRY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium chloride is a chemical compound with the molecular formula C23H33ClN2 . It has been studied for its potential in the field of supramolecular chemistry, particularly in the context of encapsulation by β-cyclodextrins .


Synthesis Analysis

The synthesis of polymers carrying adamantyl substituents in their side chains has been addressed in various studies . Synthetic methods for these polymers include typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium chloride has been demonstrated by 1D and 2D 1H NMR, ESI/HRMS, and a molecular modeling study .


Chemical Reactions Analysis

The study of the hydrogen/deuterium exchange reactions of the C(2)-proton for different carbene precursors has been carried out in the absence and presence of β-cyclodextrin . Encapsulation of 1,3-disubstituted imidazolium chloride by β-cyclodextrins results in the inhibition of the H(2)/D exchange in the complex .


Physical And Chemical Properties Analysis

1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium chloride has a molecular weight of 372.97 . It is a white powder with a melting point of 345-346°C . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Green Solvent Applications

Imidazolium chloride salts, like 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), are highlighted for their roles as green solvents in polymer science. Their properties such as low melting point, strong polarity, and high temperature stability make them excellent plasticizers for polymers like polyacrylonitrile (PAN), facilitating processes like plasticized spinning. This application signifies a move towards more environmentally friendly solvent systems in material processing and engineering (Xiang Li & Xiaonan Dang, 2022).

Cellulose and Polysaccharide Dissolution

Ionic liquids, including various imidazolium chlorides, serve as effective solvents for cellulose and polysaccharides, supporting their dissolution and further chemical modification. This capacity is crucial for developing sustainable materials and chemicals from biomass, representing an important research direction in green chemistry and materials science (T. Heinze et al., 2008).

Electrochemical Applications

Research on haloaluminate ionic liquids, including those based on imidazolium, has advanced electrochemical technologies for applications such as electroplating and energy storage. These studies highlight the potential of imidazolium-based ionic liquids in developing new electrochemical systems for energy applications, underscoring the versatility of these compounds beyond their chemical properties (T. Tsuda, G. Stafford, & C. Hussey, 2017).

Environmental Impact Consideration

The scaling-up of technologies using imidazolium acetate, for instance, necessitates a thorough understanding of their toxicity and environmental impact. Such reviews underline the importance of assessing the safety of these compounds as their industrial applications grow, ensuring that their benefits do not come at the expense of environmental or human health (Shaghayegh Ostadjoo et al., 2018).

Mechanism of Action

The mechanism of action of 1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium chloride involves the formation of inclusion complexes of imidazolium salts with the native β-cyclodextrin and the β-dimethylcyclodextrin . This is a simple and efficient method to modify the acidity of the imidazolium H(2) and to modify its environment .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions of research on 1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium chloride could involve further exploration of its potential in the field of supramolecular chemistry . Additionally, the synthesis of polymers carrying adamantyl substituents in their side chains could be further optimized .

Properties

IUPAC Name

1,3-bis(1-adamantyl)-4,5-dihydroimidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h15-21H,1-14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORHXHKRFBPWRY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](=CN1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-33-9
Record name 6-Bromochromone-3-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.